Benzyl-dimethyl-phenyl-silane

Descripción general

Descripción

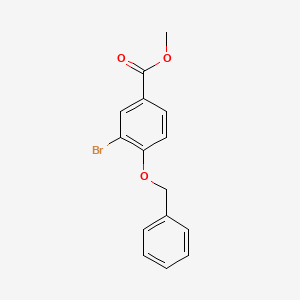

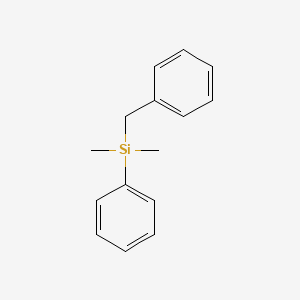

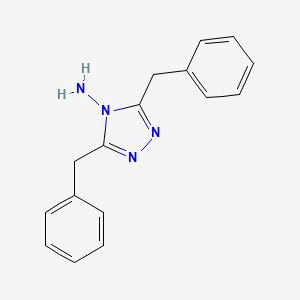

Benzyl-dimethyl-phenyl-silane is an organosilicon compound. It is structurally related to toluene, with a silyl group replacing the methyl group . It is used as a silylating agent in homocoupling reactions to produce well-defined polymers .

Synthesis Analysis

The synthesis of Benzyl-dimethyl-phenyl-silane involves a Grignard reaction. In the first step, phenylmagnesium bromide is added to form Ph−Si (OEt) 3. The resulting product is then reduced with LiAlH 4 to afford phenylsilane . Another method involves the use of palladium-catalyzed silyl-Heck reaction .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Benzyl-dimethyl-phenyl-silane molecule .Chemical Reactions Analysis

Benzyl-dimethyl-phenyl-silane is involved in various chemical reactions. For instance, it is used in the hydrogenation of benzaldehyde over noble metal catalysts . It also participates in the photoinduced hydrosilylation process .Aplicaciones Científicas De Investigación

Applications in Organometallic Chemistry

Benzyl-dimethyl-phenyl-silane and its derivatives have significant applications in organometallic chemistry. For instance, the study of zwitterionic λ5Si-silicates with Si−S bonds that contain a square-pyramidal Si-coordination polyhedron is an example of its use in creating new organometallic compounds (Seiler, Büttner, Penka, & Tacke, 2005). Similarly, the synthesis and analysis of phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers demonstrate its utility in producing organosilicon compounds (Fleming, Roberts, & Smith, 1998).

Enhancing Lithium-Ion Battery Performance

Phenyl tris-2-methoxydiethoxy silane (PTMS), a derivative of benzyl-dimethyl-phenyl-silane, has been studied as an additive in the PC-based electrolyte of lithium-ion batteries. Its ability to suppress the co-intercalation of PC and enhance the electrochemical properties of the modified electrolyte highlights its potential in improving lithium-ion battery performance (Xia et al., 2008).

Development of Polymerization Techniques

The synthesis of mono- and di-functional benzyl and phenethyl derivatives containing silicon, where dimethylbis(p-tolyl)silane is converted into various derivatives, reflects its importance in the field of polymer chemistry. These derivatives serve as precursors for the development of new polymers with specific properties (Rotman, Gertner, & Zilkha, 1967).

Catalysis and Chemical Reactions

In catalysis, poly(dimethyl)silane-supported palladium catalysts have shown high hydrogenation activity, outperforming traditional Pd/C catalysts. These catalysts, which do not contain benzene rings, demonstrate the diverse catalytic applications of benzyl-dimethyl-phenyl-silane derivatives (Kobayashi et al., 2015).

Biocatalysis in Organosilicon Compounds

Organosilicon compounds, including those derived from benzyl-dimethyl-phenyl-silane, have been explored for their biological activity and potential as new drug forms. The capacity of yeast Trigonopsis variabilis for the enantioselective reduction of these compounds highlights their significance in biocatalysis and pharmaceutical applications (Fischer, 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of Benzyl-dimethyl-phenyl-silane research could involve the development of more efficient, more selective, and cheaper catalysts for a more economical production of organosilicon materials having superior properties . It could also involve the study of reaction mechanisms using ab initio and Density Functional Theory (DFT) methods alone, and in combination with molecular dynamics (MD) or Monte Carlo (MC) methods .

Propiedades

IUPAC Name |

benzyl-dimethyl-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Si/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIVROSZNXEXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508858 | |

| Record name | Benzyl(dimethyl)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-dimethyl-phenyl-silane | |

CAS RN |

17938-20-4 | |

| Record name | Benzyl(dimethyl)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Silaspiro[4.4]nonane](/img/structure/B3048598.png)